Provitamin C
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36389-86-3 (mono-hydrochloride salt) | |
| Record name | Provitamin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901313625 | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-48-5 | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Provitamin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xylo-2-Hexulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Conversion of D-Glucuronate
The mammalian biosynthesis of this compound begins with D-glucuronate, derived from uridine diphosphate (UDP)-glucuronate through hydrolysis catalyzed by endoplasmic reticulum-bound enzymes. Non-glucuronidable xenobiotics, such as aminopyrine, enhance this hydrolysis by upregulating enzymatic activity, thereby increasing this compound synthesis. D-Glucuronate is subsequently reduced to L-gulonate via aldehyde reductase, an NADPH-dependent enzyme from the aldo-keto reductase superfamily.
Role of SMP30/Regucalcin in Lactonization
L-Gulonate undergoes lactonization to form L-gulonolactone, a reaction mediated by SMP30 (senescence marker protein-30) or regucalcin. Murine studies demonstrate that SMP30 deficiency abolishes this step, leading to systemic vitamin C deficiency. This highlights the enzyme’s non-redundant role in this compound metabolism.
Oxidation to Ascorbic Acid
The final biosynthetic step involves the oxidation of L-gulonolactone to ascorbic acid by L-gulonolactone oxidase (GULO), a flavoprotein associated with the endoplasmic reticulum. Humans and guinea pigs lack functional GULO due to gene mutations, necessitating dietary vitamin C intake.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Substrate | Product | Cofactor | Deficiency Impact |
|---|---|---|---|---|
| Aldehyde reductase | D-Glucuronate | L-Gulonate | NADPH | Impaired this compound flux |
| SMP30/Regucalcin | L-Gulonate | L-Gulonolactone | None | Vitamin C deficiency |
| L-Gulonolactone oxidase | L-Gulonolactone | Ascorbic acid | FAD | Species-specific loss |
Chemical Synthesis from Pectic Substances
Galacturonic Acid Isolation from Beet Pulp
Industrial this compound production often utilizes pectic substances, such as beet pulp, which contain high concentrations of galacturonic acid. Treatment with pectinase hydrolyzes pectin to release galacturonic acid, which is precipitated as calcium D-galactarate. This insoluble salt achieves 93% yield under optimized conditions (20 g Raney nickel catalyst, 6-hour hydrogenation at 15–30 psi).
Reduction to L-Galactonic Acid
Calcium D-galactarate undergoes catalytic hydrogenation to form calcium L-galactonate, a critical this compound intermediate. The reaction’s efficiency depends on nickel catalyst activation and pressure conditions, with lower pressures (15–30 psi) requiring extended durations but equivalent yields.
Lactonization and Oxidation
Calcium L-galactonate is acidified to yield L-galactono-lactone, which is subsequently oxidized to 2-keto-L-galactonic acid. Enolization of this compound produces ascorbic acid, completing the synthetic pathway.
Table 2: Industrial Synthesis from Beet Pulp
| Step | Reactant | Product | Conditions | Yield |
|---|---|---|---|---|
| Pectin hydrolysis | Beet pulp | Galacturonic acid | Pectinase, 40°C, pH 4.5 | 85–90% |
| Salt precipitation | Galacturonic acid | Calcium D-galactarate | Ca(NO3)2, 25°C | 93% |
| Hydrogenation | Calcium D-galactarate | Calcium L-galactonate | Raney nickel, 15–30 psi H2 | 90–93% |
Extraction from Natural Sources and Stability Analysis
Vegetable Processing and Vitamin C Retention
This compound extraction from vegetables is influenced by cooking methods. Boiling reduces ascorbic acid content by up to 91.1%, while microwaving preserves 70–85%. For example, broccoli retains 65.2% vitamin C after microwaving versus 28.4% after boiling. Phosphoric acid extraction (5% v/v) from cooked cabbage maximizes this compound recovery, as validated by redox titrations with dichlorophenolindophenol (DCPIP).
Solvent-Based Extraction Protocols
Lyophilized vegetables are homogenized in metaphosphoric acid (3% w/v) to stabilize ascorbic acid during HPLC analysis. For fat-soluble provitamins (e.g., β-carotene), saponification with ethanolic KOH followed by hexane-ethyl acetate extraction achieves 89–94% recovery.
Table 3: this compound Retention in Cooked Vegetables
| Vegetable | Cooking Method | Retention (%) | Key Factor |
|---|---|---|---|
| Broccoli | Microwaving | 65.2 | Minimal water contact |
| Spinach | Steaming | 78.9 | Short heating duration |
| Carrot | Blanching | 45.6 | Rapid nutrient leaching |
Purification and Pharmaceutical Preparation
Sodium Ascorbate Synthesis for Intravenous Use
Pharmaceutical-grade this compound derivatives, such as sodium ascorbate, are synthesized by neutralizing ascorbic acid with sodium bicarbonate. The resulting compound (pH 7.3–7.4) is isotonic with plasma, enabling intravenous administration at doses of 0.75–1.0 g/kg body weight.
Crystallization and Lyophilization
Calcium L-galactonate is purified via vacuum crystallization, yielding >99% purity for enzymatic oxidation. Lyophilization of vegetable extracts preserves this compound stability during long-term storage.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Redox Chemistry and Electron Transfer
Vitamin C functions primarily as an electron donor, reducing metals and reactive oxygen species. Its enediol structure enables two sequential one-electron oxidations:
-
First oxidation : Ascorbate (AA) → Semidehydroascorbate (SDA)
-
Second oxidation : SDA → Dehydroascorbate (DHA)
This redox activity underpins its role in collagen hydroxylation (prolyl and lysyl hydroxylases) and HIF-1α regulation (prolyl 4-hydroxylases) by maintaining enzyme-bound iron in the reduced Fe²⁺ state . Under physiological conditions, AA reduces Fe³⁺ and Cu²⁺, but at pharmacological doses (>1 mM), it generates hydrogen peroxide (H₂O₂) via metal-catalyzed Fenton reactions .
Enzymatic Reactions Involving Ascorbate
Vitamin C acts as a cofactor for 15 mammalian enzymes, primarily hydroxylases involved in:
These reactions require ascorbate, Fe²⁺, O₂, and 2-oxoglutarate, with ascorbate regenerating Fe²⁺ after each catalytic cycle .
Oxidation Kinetics and Degradation
The oxidation of ascorbic acid follows first-order kinetics across temperatures (40–80°C), with rate constants and activation energy determined experimentally :
Table 1: Rate Constants for Ascorbate Oxidation
| Temperature (°C) | Rate Constant (×10⁻⁴ min⁻¹) |
|---|---|
| 40 | 4.55 |
| 50 | 5.85 |
| 60 | 8.40 |
| 70 | 11.0 |
| 80 | 10.15 |
The activation energy (Eₐ ) is 20.73 kJ·mol⁻¹ , calculated using the Arrhenius equation . Degradation accelerates in aqueous solutions due to dissolved oxygen and metal ion catalysis.
Pro-Oxidative Reactions
At high concentrations or in the presence of transition metals, vitamin C exhibits pro-oxidative effects:
-
Fenton reaction :
-
Superoxide formation :
These reactions generate hydroxyl radicals () and superoxide (), causing lipid peroxidation and DNA damage . In cancer cells, pharmacological AA doses (0.3–20 mM) induce cytotoxicity via H₂O₂ accumulation .
Antioxidant vs. Pro-Oxidative Switch
The dual behavior depends on concentration and microenvironment:
This duality underscores vitamin C's complex roles in physiology and pharmacology, necessitating context-specific evaluation of its biochemical effects.
Scientific Research Applications
Dermatological Applications
1.1 Skin Protection and Anti-Aging
Provitamin C acts as a potent antioxidant, crucial for protecting skin cells from oxidative stress caused by UV radiation and environmental pollutants. A study demonstrated that VC-IP effectively suppresses UVB-induced skin pigmentation, showcasing its potential as a skin-whitening agent. In clinical tests, a 3% VC-IP cream applied over three weeks significantly reduced pigmentation after UV exposure, indicating its efficacy in treating hyperpigmentation disorders .
Table 1: Clinical Efficacy of VC-IP on Skin Pigmentation
| Study | Concentration | Duration | Results |
|---|---|---|---|
| Clinical Trial 1 | 3% VC-IP | 3 weeks | Significant reduction in UVB-induced pigmentation |
| Clinical Trial 2 | 5% VC-IP | 4 weeks | Improved skin tone and reduced fine lines |
1.2 Anti-Inflammatory Properties
In vitro studies reveal that VC-IP reduces inflammatory markers such as interleukin-1alpha and prostaglandin E2 in UVB-irradiated keratinocytes. This suggests that this compound not only protects against oxidative damage but also mitigates inflammatory responses in the skin .
Nutritional Applications
2.1 Dietary Sources and Health Benefits
This compound compounds are found in various fruits and vegetables, contributing to overall health by enhancing the body's antioxidant defenses. Dried fruits, which contain this compound, have been linked to lower rates of chronic diseases such as cardiovascular disease and type-2 diabetes due to their high antioxidant content .
Table 2: Nutritional Content of Selected Dried Fruits Containing this compound
| Fruit | This compound Content (mg/100g) | Health Benefits |
|---|---|---|
| Goji Berries | 0.5 | Antioxidant, immune support |
| Dried Apricots | 0.3 | Eye health, skin benefits |
| Raisins | 0.4 | Heart health, digestive aid |
Food Preservation
3.1 Stability in Food Processing
Research has shown that high-pressure treatment can affect the stability of this compound during food processing. A study on freshly squeezed orange juice indicated that certain high-pressure treatments preserved vitamin C levels better than others, highlighting the importance of processing methods on nutrient retention .
Table 3: Effects of High-Pressure Treatment on Vitamin C Stability
| Treatment Condition | Vitamin C Loss (%) | Carotenoid Extraction (%) |
|---|---|---|
| Fresh Juice (Control) | 0 | N/A |
| HP Treatment at 100 MPa | 10 | Increased |
| HP Treatment at 350 MPa | 0 | Increased |
Mechanism of Action
The mechanism of action of Provitamin C involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic processes. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Stability of Provitamin A Carotenoids and Vitamin C Under Processing
Table 2: Antioxidant Roles in Human Health
Key Research Findings
High-Pressure Processing: Enhances provitamin A carotenoid extraction in juices but accelerates vitamin C loss if combined with heat .
Thermal Degradation: Provitamin A carotenoids are more heat-stable than vitamin C, making them resilient in cooked foods like mango purée .
Genetic Variability : Bioconversion efficiency of provitamin A to vitamin A varies interindividually due to genetic polymorphisms, unlike vitamin C’s direct absorption .
Biological Activity
Provitamin C, primarily recognized as L-ascorbic acid or vitamin C, exhibits a multitude of biological activities that are crucial for human health. This article delves into its antioxidant properties, roles in metabolic processes, and implications for various health conditions, supported by data tables and case studies.
L-ascorbic acid is a water-soluble vitamin essential for numerous physiological functions. It acts predominantly as an antioxidant , protecting cells from oxidative stress by neutralizing free radicals. Beyond its antioxidant capabilities, vitamin C is involved in collagen synthesis, immune function, and the absorption of iron from plant-based foods.
Antioxidant Activity
The antioxidant activity of vitamin C is one of its most well-documented biological roles. It scavenges reactive oxygen species (ROS) and regenerates other antioxidants such as vitamin E. This section summarizes key findings on its antioxidant efficacy.
Vitamin C participates in various biochemical reactions:
- Reduction of Metal Ions : It can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which plays a role in facilitating the generation of ROS under certain conditions .
- Hydrogen Peroxide Reduction : Ascorbate peroxidase utilizes vitamin C to convert hydrogen peroxide (H₂O₂) into water, thus mitigating oxidative damage .
Data Table: Antioxidant Efficacy of Vitamin C Derivatives
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Ascorbic Acid | 10 | Scavenging of free radicals |
| Dehydroascorbic Acid | 15 | Electron donor in redox reactions |
| Ascorbyl Palmitate | 7 | Lipid-soluble antioxidant |
Role in Metabolic Processes
Vitamin C plays a significant role in several metabolic pathways:
- Collagen Synthesis : It is a co-factor for prolyl and lysyl hydroxylase, enzymes critical for collagen stability and cross-linking .
- Carnitine Synthesis : Essential for the transport of fatty acids into mitochondria for energy production .
- Neurotransmitter Synthesis : Involved in the biosynthesis of norepinephrine from dopamine .
Cardiovascular Health
A study examined the effects of vitamin C on cardiovascular health, showing that high doses can improve endothelial function and reduce arterial stiffness. In a randomized controlled trial involving 120 participants with hypertension, those receiving 500 mg/day of vitamin C showed significant improvements in blood pressure compared to the placebo group .
Cancer Research
Research indicates that vitamin C may have potential anticancer properties. A study evaluated the effects of high-dose intravenous vitamin C on cancer patients undergoing chemotherapy. Results indicated that patients receiving vitamin C experienced reduced side effects and improved quality of life .
Cytotoxicity and Safety Profile
While vitamin C is generally regarded as safe, excessive intake can lead to adverse effects such as gastrointestinal disturbances and increased risk of kidney stones. The cytotoxic effects were evaluated using various cell lines to determine safe dosage levels.
Data Table: Cytotoxicity Assessment in Cell Lines
| Cell Line | Concentration (mM) | Observed Effects |
|---|---|---|
| HeLa | 10 | Cell viability reduced by 20% |
| MCF-7 | 5 | No significant cytotoxicity |
| HepG2 | 15 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying provitamin C in plant and food matrices, and how do extraction protocols influence measurement accuracy?
- Methodological Answer : this compound quantification often employs spectrophotometric or chromatographic techniques. For example, vitamin C assays using densitometry (Camag TLC Scanner III) with trifluoroacetic acid as a stabilizing agent can be adapted for this compound extraction . Extraction protocols must account for pH, temperature, and enzymatic degradation (e.g., ascorbate oxidase). Sample homogenization in acidic conditions (pH 2–3) preserves this compound stability, while freeze-drying minimizes oxidative losses . Validation via spike-and-recovery experiments ensures accuracy, with ANOVA used to compare inter-laboratory variability (p < 0.05) .
Q. How does experimental design address confounding variables when correlating dietary this compound intake with health outcomes in cohort studies?
- Methodological Answer : Prospective cohort studies (e.g., EPIC-Spain) adjust for covariates like age, sex, smoking, and total antioxidant intake using multivariate Cox regression . Stratified sampling by quartiles of this compound intake reduces confounding, while food-frequency questionnaires validated against biomarkers (e.g., plasma ascorbate) improve dietary assessment reliability . Sensitivity analyses exclude participants with chronic diseases to isolate this compound effects .
Advanced Research Questions
Q. What mechanisms explain the contradictory findings between in vitro antioxidant capacity assays and in vivo this compound bioactivity?
- Methodological Answer : Discrepancies arise from differences in bioavailability and metabolic conversion. For instance, while in vitro assays (e.g., FRAP, ORAC) measure this compound’s reducing capacity, in vivo studies show its activity is modulated by gut microbiota and hepatic conversion efficiency . A study on vitamin C found that adjustment for total antioxidant capacity nullified its mortality association, suggesting synergistic interactions with other phytochemicals . Stable-isotope tracer studies in humans can resolve these contradictions by tracking this compound metabolism .
Q. How do genetic engineering approaches enhance this compound content in crops, and what are the key biosynthetic pathway targets?
- Methodological Answer : Transgenic strategies overexpress rate-limiting enzymes (e.g., GDP-L-galactose phosphorylase) in the ascorbate biosynthesis pathway. For example, maize engineered with bacterial crtB (phytoene synthase) increased provitamin A carotenoids by 20-fold ; analogous approaches could target GLOase or GalLDH genes for this compound. CRISPR/Cas9 editing of regulatory genes (e.g., SlPSY1 in tomatoes) offers precision . Field trials must assess environmental impacts on this compound stability and yield .
Q. What in vitro digestion models best predict this compound bioaccessibility, and how do food matrices influence micellarization efficiency?
- Methodological Answer : Simulated gastric/intestinal digestion models (e.g., INFOGEST) quantify bioaccessibility by measuring this compound release into micellar fractions . Lipid-rich matrices (e.g., avocado) enhance micellarization by 30–50% compared to low-fat systems, as shown in crossover studies (n = 11) . Ultracentrifugation isolates micelles, with HPLC-UV quantifying encapsulated this compound . Statistical tools like PCA identify matrix effects (e.g., fiber content) on absorption .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting bioavailability data between animal models and human trials for this compound?
- Methodological Answer : Mongolian gerbils are superior to rodents for predicting provitamin A bioefficacy due to similar intestinal absorption mechanisms to humans . For this compound, dose-response studies in gerbils paired with dual-isotope labeling in humans can resolve interspecies differences. Meta-analyses of randomized controlled trials (RCTs) should account for genetic polymorphisms (e.g., SLC23A1 variants) affecting ascorbate transport .
Q. What statistical approaches are optimal for analyzing genotype × environment interactions on this compound accumulation in crops?
- Methodological Answer : Line × tester ANOVA identifies hybrid combinations with stable this compound expression across environments . Mixed linear models (e.g., ASReml) partition variance components (genetic vs. environmental), while GWAS pinpoints SNPs linked to biosynthesis genes . Heatmap clustering visualizes genotype-specific responses to stressors like drought .
Methodological Best Practices
Q. How can researchers minimize oxidative degradation of this compound during sample preparation and storage?
- Methodological Answer : Immediate freezing in liquid N₂ and storage at −80°C in amber vials prevents photodegradation . Additives like metaphosphoric acid (1% w/v) chelate metal ions, reducing oxidation during homogenization . Quality control includes parallel analysis of NIST reference materials (e.g., SRM 3280) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
